molecular formula C6H14S B1582957 1-((1-Methylethyl)thio)propane CAS No. 5008-73-1

1-((1-Methylethyl)thio)propane

Cat. No. B1582957
CAS RN: 5008-73-1
M. Wt: 118.24 g/mol
InChI Key: BDFDQOJJDDORSR-UHFFFAOYSA-N
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Description

“1-((1-Methylethyl)thio)propane”, also known as Propane, 1-[(1-methylethyl)thio]-, is a chemical compound with the formula C6H14S . Its molecular weight is 118.240 .


Molecular Structure Analysis

The molecular structure of “1-((1-Methylethyl)thio)propane” consists of 6 carbon atoms, 14 hydrogen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The boiling point of “1-((1-Methylethyl)thio)propane” is 405.3 K . The enthalpy of vaporization is 41.8 kJ/mol .

Scientific Research Applications

Metabolic Engineering for Chemical Production

Improvements in biological production of chemicals like 1,3-propanediol, a key component for emerging polymer industries, have been realized through metabolic engineering. This involves using genes from natural strains that produce such chemicals from glycerol, enabling the development of recombinant strains that utilize cheaper feedstocks like D-glucose. Such advancements indicate a promising future for the production of chemicals from renewable resources, enhancing societal benefits (Nakamura & Whited, 2003).

Polymer and Adhesive Development

Research has led to the synthesis of new monomers, such as 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, which exhibits improved hydrolytic stability and shows promise for applications in adhesive polymers. These monomers dissolve well in various solvents and have been homopolymerized to produce insoluble, cross-linked products with potential applications in dental adhesives, demonstrating no cytotoxic effects and possessing strong adhesive properties (Moszner et al., 2006).

Chemical Synthesis and Catalysis

A study on the synthesis of 14-alkyl- or aryl-14H-dibenzo[a,j]xanthenes used a Bronsted-acidic task-specific ionic liquid as a catalyst, offering high yields and simplicity in the reaction process. This novel method highlights the efficiency of using specialized catalysts in the synthesis of complex chemical structures, providing a foundation for further chemical innovation and development (Gong et al., 2009).

Advanced Materials and Catalysis

In the field of materials science, the design of acid-functionalized SBA-15-type silica catalysts for carbohydrate dehydration has been explored. By incorporating bifunctional silanes into the silica structure, researchers have created materials capable of efficiently catalyzing the dehydration of fructose to 5-hydroxymethylfurfural (HMF), a compound of interest for biofuel production. This research demonstrates the potential of engineered materials to catalyze key reactions in renewable energy and chemical synthesis (Crisci et al., 2011).

Electrocatalysis and Hydrogen Evolution

Electrochemical studies on dithiolate-bridged diiron assemblies have shown promising results in hydrogen evolution, a key reaction for sustainable energy technologies. These studies reveal the mechanism of electrocatalytic proton reduction and the role of specific diiron compounds in facilitating this process, contributing to the development of efficient catalysts for hydrogen production (Borg et al., 2004).

properties

IUPAC Name

1-propan-2-ylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S/c1-4-5-7-6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFDQOJJDDORSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198200
Record name 1-((1-Methylethyl)thio)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-Methylethyl)thio)propane

CAS RN

5008-73-1
Record name 1-[(1-Methylethyl)thio]propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5008-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl propyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((1-Methylethyl)thio)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(1-methylethyl)thio]propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.351
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOPROPYL PROPYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3V2T3L7XV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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